N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a furan derivative, the pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde.
Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide under basic conditions to introduce the ethyl linker.
Coupling with 2-(2-methoxyphenoxy)acetic Acid: The final step involves coupling the intermediate with 2-(2-methoxyphenoxy)acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydride (NaH), alkyl halides.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may be studied for its potential as a bioactive molecule. It could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound might be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-hydroxyphenoxy)acetamide
- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-chlorophenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This could result in different biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-23-16-4-2-3-5-17(16)25-13-18(22)19-7-8-21-11-15(10-20-21)14-6-9-24-12-14/h2-6,9-12H,7-8,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUNXUCJHFVBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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